molecular formula C14H13N5O3S B10880018 4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide

4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide

Cat. No.: B10880018
M. Wt: 331.35 g/mol
InChI Key: GPZSWRSLVKGCCV-UHFFFAOYSA-N
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Description

    4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide: , also known as P2 , is a chemical compound with the following structure:

    C14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2\text{S}C14​H14​N2​O2​S

    .
  • It contains a benzene ring substituted with a methoxy group (–OCH₃) and an amide group (–CONH–).
  • The pyrazine-2-carbonylamino moiety is attached to the benzene ring via a carbamothioyl linkage (–CSNH–).
  • P2 exhibits interesting properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One method involves the reaction of 4-methoxybenzoic acid with pyrazine-2-carbonyl chloride, followed by treatment with ammonia or an amine to form the amide linkage.

      Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature or reflux.

      Industrial Production: While not widely used industrially, P2 can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: P2 can undergo various reactions, including

      Common Reagents and Conditions: Ammonia, amines, thionyl chloride, and reducing agents are commonly employed.

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: P2 serves as a building block for designing novel compounds due to its functional groups.

      Biology: Researchers explore its interactions with enzymes and receptors.

      Medicine: P2 derivatives may exhibit biological activity, e.g., as potential anticancer agents.

      Industry: Limited industrial applications, but its reactivity makes it interesting for catalyst design.

  • Mechanism of Action

    • P2’s mechanism depends on its specific application.
    • In biological systems, it may interact with proteins or modulate cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamide derivatives, such as 4-methylbenzamide, 4-chlorobenzamide, and 4-nitrobenzamide.

      Uniqueness: P2’s combination of methoxy, pyrazine, and carbamothioyl groups sets it apart.

    Remember that P2’s applications and properties continue to be explored, and further research may reveal additional insights.

    Properties

    Molecular Formula

    C14H13N5O3S

    Molecular Weight

    331.35 g/mol

    IUPAC Name

    4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide

    InChI

    InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)12(20)17-14(23)19-18-13(21)11-8-15-6-7-16-11/h2-8H,1H3,(H,18,21)(H2,17,19,20,23)

    InChI Key

    GPZSWRSLVKGCCV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2

    Origin of Product

    United States

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